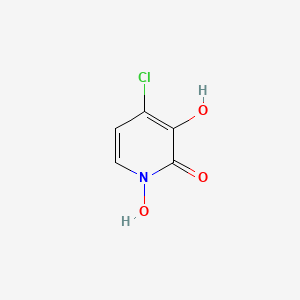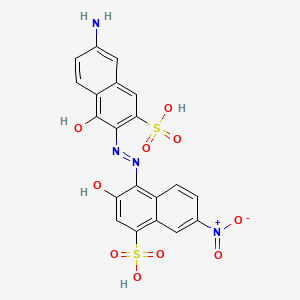![molecular formula C30H44O5 B579054 (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione CAS No. 15371-81-0](/img/structure/B579054.png)
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione is a highly oxygenated tetracyclic triterpenoid compound primarily found in the Cucurbitaceae family. This compound is known for its significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . It is a derivative of cucurbitacin D, which has been extensively studied for its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione can be synthesized through various chemical reactions. One common method involves the isolation of cucurbitacin D from natural sources such as Ecballium elaterium L. (Cucurbitaceae) and subsequent chemical modifications . The synthetic route typically includes steps like oxidation, reduction, and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the compound .
化学反应分析
Types of Reactions: (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
科学研究应用
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用机制
The mechanism of action of (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione involves multiple molecular targets and pathways. It exerts its effects by inducing cell cycle arrest, promoting apoptosis, and generating reactive oxygen species (ROS). The compound targets key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and cyclins, leading to the inhibition of cell proliferation .
相似化合物的比较
(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activities. Similar compounds include:
Cucurbitacin B: Known for its anti-inflammatory and hepatoprotective properties.
Cucurbitacin E: Studied for its anticancer and antiviral activities.
Cucurbitacin I: Investigated for its role in inhibiting cell migration and invasion.
These compounds share a common tetracyclic triterpenoid structure but differ in their functional groups and biological activities, making this compound a distinct and valuable compound for scientific research and therapeutic applications .
属性
CAS 编号 |
15371-81-0 |
|---|---|
分子式 |
C30H44O5 |
分子量 |
484.677 |
InChI |
InChI=1S/C30H44O5/c1-16(2)11-17-13-29(7,34)24-21(35-17)14-27(5)22-10-9-18-19(12-20(31)25(33)26(18,3)4)30(22,8)23(32)15-28(24,27)6/h9,11,17,19-22,24,31,34H,10,12-15H2,1-8H3/t17?,19-,20-,21-,22+,24+,27+,28-,29+,30+/m1/s1 |
InChI 键 |
HVHMZSVFAYFCMI-YXMBKHKASA-N |
SMILES |
CC(=CC1CC(C2C(O1)CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(=O)C5(C)C)O)C)C)C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



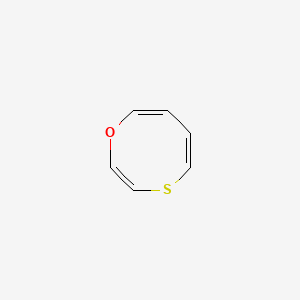
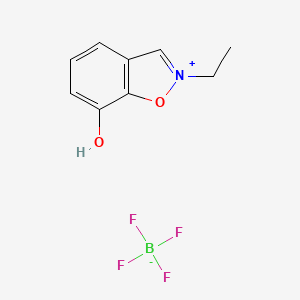

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)

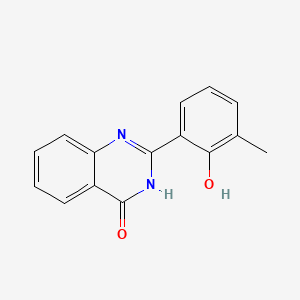

![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)
